Bienvenue dans la boutique en ligne BenchChem!

(S)-Ceralasertib

Stereochemistry Drug-Drug Interaction Cytochrome P450

(S)-Ceralasertib (CAS 1352226-87-9) is the stereochemically pure S-enantiomer of ceralasertib, differentiated from racemic mixtures by eliminated CYP3A4 time-dependent inhibition and improved aqueous solubility—reducing DDI risk and ensuring formulation consistency. Validated against 442-target panel with >2 μM IC50 vs. PI3K family members. Clinically correlated with ARID1A-loss tumor response (PATRIOT trial). Optimal for synthetic lethality studies in ATM-deficient/HR-defective tumor models requiring a well-characterized, orally bioavailable ATR probe with documented PK/PD translatability.

Molecular Formula C20H24N6O2S
Molecular Weight 412.5 g/mol
Cat. No. B2849286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ceralasertib
Molecular FormulaC20H24N6O2S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4
InChIInChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29+/m1/s1
InChIKeyOHUHVTCQTUDPIJ-MUWSIPGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Ceralasertib: Stereochemically Defined Oral ATR Inhibitor for DDR-Focused Preclinical Research


(S)-Ceralasertib (CAS 1352226-87-9, molecular formula C20H24N6O2S, molecular weight 412.51), also designated (S)-AZD6738, is the active S-enantiomer of the orally bioavailable ataxia telangiectasia and Rad3-related (ATR) kinase inhibitor ceralasertib . Extracted from patent WO2011154737A1 as Compound II, it is a sulfoximine morpholinopyrimidine-based selective ATR inhibitor that has advanced through multiple Phase I/II clinical investigations [1]. (S)-Ceralasertib is structurally distinguished from racemic or alternative stereoisomeric formulations and from other ATR inhibitors by its stereochemical purity, its elimination of CYP3A4 time-dependent inhibition, and its improved aqueous solubility profile .

Why (S)-Ceralasertib Cannot Be Interchanged with Other ATR Inhibitors or Stereoisomers


ATR inhibitors in clinical development—including berzosertib (M6620, VX-970, intravenous), elimusertib (BAY-1895344, oral), and the racemic ceralasertib—exhibit divergent pharmacokinetic profiles, toxicity signatures, and tissue distribution patterns that preclude generic substitution [1]. The S-enantiomer (S)-ceralasertib specifically addresses liabilities present in the racemic mixture: it eliminates CYP3A4 time-dependent inhibition and improves aqueous solubility, reducing drug-drug interaction risk and enhancing formulation consistency . Preclinical comparative toxicology demonstrates that AZD6738 is associated with cardiac toxicity (pericarditis and myocarditis) not observed with elimusertib, while elimusertib exhibits higher blood-brain barrier penetration [2]. These non-overlapping toxicity and distribution profiles mean that substituting one ATR inhibitor for another without careful consideration of these parameters can compromise experimental reproducibility and confound interpretation of pharmacodynamic outcomes. The sections below quantify these differentiating parameters.

Quantitative Differentiation of (S)-Ceralasertib: Stereochemical Purity, Kinase Selectivity, Pharmacokinetics, and Toxicity Profile


Stereochemical Advantage: S-Enantiomer Eliminates CYP3A4 Time-Dependent Inhibition

(S)-Ceralasertib is the purified S-enantiomer of ceralasertib (AZD6738), specifically developed to eliminate CYP3A4 time-dependent inhibition (TDI) associated with the racemic mixture . CYP3A4 TDI represents a significant drug-drug interaction liability that can compromise clinical development and confound preclinical combination studies. By resolving the enantiomers and selecting the S-configuration, (S)-ceralasertib removes this TDI liability while retaining potent ATR inhibitory activity (IC50 = 2.578 nM in isolated enzyme assays) . The racemic mixture or alternative enantiomeric preparations lack this optimized safety pharmacology profile .

Stereochemistry Drug-Drug Interaction Cytochrome P450 CYP3A4 Pharmaceutical Chemistry

ATR Kinase Selectivity Profile: >400-Kinase Panel Demonstrates Narrow Off-Target Spectrum

(S)-Ceralasertib (as AZD6738) was profiled against a 71-kinase panel including related PI3K and PIKK family members (ATM, DNA-PK, mTOR) in isolated enzyme assays, and additionally against 442 targets in active-site competition binding assays at 1 μM [1]. Only PIK3C2G showed significant inhibition (approximately 20%), with <50% inhibition observed across the remaining 407 kinases tested. In cellular selectivity assays, IC50 values against mTOR, PI3Kα, ATM, and DNA-PK all exceeded 2 μM, establishing a substantial selectivity window versus the primary ATR target (cellular pCHK1 IC50 = 74 nM, isolated enzyme ATR IC50 = 1 nM) [2]. This selectivity profile distinguishes (S)-ceralasertib from less selective ATR-targeting tool compounds and supports its classification as a high-quality chemical probe [3].

Kinase Selectivity Off-Target Pharmacology Chemical Probe ATR PI3K Family

Comparative Toxicological Profile: AZD6738 Shows Cardiac-Specific Toxicity Distinct from Elimusertib and Berzosertib

A systematic preclinical toxicological comparison of the three most clinically advanced ATR inhibitors—orally administered AZD6738 (ceralasertib) and BAY-1895344 (elimusertib), and intravenously administered M6620 (berzosertib)—revealed compound-specific toxicity profiles in mice [1]. AZD6738 treatment was associated with moderate pericarditis and myocarditis, a cardiac toxicity finding not observed with elimusertib or berzosertib under identical experimental conditions. Conversely, M6620 (berzosertib) alone produced significant lymphocytopenia relative to vehicle control, whereas AZD6738 did not exacerbate total body irradiation (TBI)-induced lymphocytopenia [2]. Neutrophilia was observed after administration of all three ATR inhibitors alone and was abolished by the addition of TBI. The addition of any ATR inhibitor did not exacerbate TBI-associated toxicity in spleen, small intestine, or bone marrow [3].

Toxicology Cardiotoxicity ATR Inhibitor Comparison Preclinical Safety Myocarditis

Tissue Distribution and Blood-Brain Barrier Penetration: Lower CNS Exposure Relative to Elimusertib

Comparative pharmacokinetic and tissue distribution studies in mice revealed that AZD6738 exhibits rapid and extensive distribution to most tissues, with the notable exception of brain and spinal cord, indicating limited blood-brain barrier (BBB) penetration [1]. In contrast, BAY-1895344 (elimusertib) demonstrated a higher capacity to penetrate the BBB under identical experimental conditions [2]. AZD6738 displayed dose-dependent bioavailability due to saturable first-pass metabolism, with an approximately twofold increase in oral bioavailability observed between the lowest and highest investigated doses [3]. Both AZD6738 and elimusertib exhibited non-linear pharmacokinetics driven by pre-systemic saturation of first-pass effects, but their differential CNS distribution profiles represent a key point of pharmacological differentiation [4].

Pharmacokinetics Blood-Brain Barrier Tissue Distribution CNS Penetration ATR Inhibitor

Clinical Biomarker-Defined Response: Durable Antitumor Activity in ARID1A-Deficient and Genomically Unstable Tumors

The PATRIOT Phase I first-in-human study of ceralasertib monotherapy in advanced solid tumors (N=67 patients, 20–240 mg BID continuous or intermittent dosing) identified durable antitumor responses specifically associated with tumors harboring loss of ARID1A and DNA damage-response defects [1]. Five confirmed partial responses (8%) were observed, with 34 patients (52%) achieving stable disease. Responding tumors were characterized by higher baseline immune inflammation compared to non-responding tumors. The recommended Phase II dose (RP2D) was established as 160 mg twice daily for 2 weeks of a 4-week cycle, with intermittent dosing demonstrating superior tolerability over continuous dosing, which was associated with dose-limiting hematological toxicity [2]. Preclinically, ceralasertib has demonstrated synthetic lethality in ATM-deficient models across multiple tumor types, and in a BRCA2-mutant patient-derived triple-negative breast cancer xenograft model, complete tumor regression was achieved with combined AZD6738 and olaparib [3].

ARID1A Biomarker Synthetic Lethality Phase I Clinical Trial Precision Oncology

Oral Bioavailability Advantage: Dose-Dependent Systemic Exposure Enables Flexible Preclinical Dosing

(S)-Ceralasertib is an orally bioavailable ATR inhibitor, distinguishing it from intravenously administered ATR inhibitors such as M6620 (berzosertib, VX-970) [1]. Preclinical pharmacokinetic studies in tumor-bearing mice using LC-MS/MS quantification revealed dose-dependent bioavailability of AZD6738, with an approximately twofold increase in oral bioavailability between the lowest and highest investigated doses due to saturable first-pass metabolism [2]. This non-linear pharmacokinetic behavior was successfully captured in a compartmental PK model, and evidence suggests this phenomenon is recapitulated clinically at low doses [3]. A Phase I human ADME study (NCT number pending completion) is currently assessing the absolute bioavailability of ceralasertib using radiolabeled [14C]-ceralasertib, which will provide definitive human oral bioavailability data [4].

Oral Bioavailability Pharmacokinetics Dose Proportionality Preclinical Dosing ATR Inhibitor

Optimal Research and Procurement Applications for (S)-Ceralasertib Based on Quantified Differentiation


Synthetic Lethality Studies in ATM-Deficient or ARID1A-Loss Tumor Models

(S)-Ceralasertib is optimally deployed in preclinical studies investigating synthetic lethal interactions in ATM-deficient, ARID1A-loss, or homologous recombination-defective tumor models. The PATRIOT Phase I trial identified durable clinical responses specifically in ARID1A-loss tumors, with an 8% confirmed PR rate and 52% SD rate observed in a heavily pretreated advanced solid tumor population [1]. Preclinical studies have consistently demonstrated synthetic lethality of ATR inhibitors including ceralasertib in ATM-deficient models across multiple tumor types [2]. For researchers seeking to model biomarker-stratified ATR inhibitor response, (S)-ceralasertib offers clinically validated biomarker correlates that can inform patient-derived xenograft or organoid study design.

Combination Therapy Research with PARP Inhibitors or Immunotherapy

The combination of (S)-ceralasertib with PARP inhibitors (e.g., olaparib) has demonstrated preclinical synergy in ATM-deficient cancers, with complete tumor regression achieved in a BRCA2-mutant triple-negative breast cancer patient-derived xenograft model using 3–5 days of daily AZD6738 per week concurrent with olaparib [1]. Clinically, the plasmaMATCH Phase II trial (Cohort E) evaluated olaparib plus ceralasertib in advanced TNBC, achieving a confirmed ORR of 17.1% (12/70), with responses observed in patients lacking BRCA1/2 mutations who would not be expected to respond to PARP inhibitor monotherapy [2]. Additionally, ceralasertib is being evaluated in combination with immune checkpoint inhibitors (durvalumab) in Phase III trials for NSCLC, based on evidence that ATR inhibition modulates antitumor immune responses and that responding tumors in the PATRIOT study exhibited higher baseline immune inflammation [3].

Pharmacokinetic/Pharmacodynamic Modeling of Oral DDR-Targeted Agents

For researchers developing PK/PD models of orally administered DNA damage response (DDR) inhibitors, (S)-ceralasertib provides a well-characterized test case with established dose-dependent bioavailability and non-linear PK behavior driven by saturable first-pass metabolism [1]. The ~2-fold increase in oral bioavailability observed between low and high doses in preclinical models has been recapitulated clinically at low doses, providing a translatable PK framework [2]. Unlike intravenous ATR inhibitors (e.g., berzosertib), (S)-ceralasertib enables oral dosing regimens that more closely model clinical practice. Its limited blood-brain barrier penetration relative to elimusertib also allows researchers to study peripheral tumor PK/PD relationships without confounding CNS exposure effects [3].

Kinase Selectivity Profiling and Chemical Probe Studies

(S)-Ceralasertib is suitable for use as a high-quality chemical probe in studies requiring well-validated kinase selectivity. It has been comprehensively profiled against a 71-kinase panel and 442-target competition binding assay, demonstrating <50% inhibition across 407 kinases tested and IC50 values >2 μM against related PI3K family members (ATM, DNA-PK, mTOR, PI3Kα) [1]. The Chemical Probes Portal classifies ceralasertib as an "excellent probe for investigating pharmacology for ATR inhibition," noting that its high selectivity reduces the risk of observed off-target pharmacology [2]. For laboratories conducting target validation studies or requiring a reference ATR inhibitor with extensively documented selectivity, (S)-ceralasertib offers a well-validated tool compound with publicly available selectivity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Ceralasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.